Home > Products > Screening Compounds P137210 > N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide
N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide -

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide

Catalog Number: EVT-5639461
CAS Number:
Molecular Formula: C19H21N3O5S
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

    Compound Description: (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. This compound exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. AMG 487 is metabolized by CYP3A, primarily forming two metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). Notably, M2 demonstrates competitive and mechanism-based inhibition of CYP3A. []

    Relevance: While AMG 487 shares no direct structural similarity with N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, its discussion highlights the importance of understanding metabolic pathways and potential drug-drug interactions mediated by CYP3A. These considerations may be relevant for the target compound's development. []

AMG 487 Pyridyl N-oxide Metabolite (M1)

    Compound Description: AMG 487 Pyridyl N-oxide Metabolite (M1) is one of the two primary metabolites resulting from the CYP3A-mediated biotransformation of AMG 487. []

    Relevance: Although not structurally similar to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, M1 showcases the potential for metabolic modifications to the parent compound AMG 487. This highlights the need to consider potential metabolic pathways and their impact on the biological activity of the target compound. []

O-deethylated AMG 487 (M2)

    Compound Description: O-deethylated AMG 487 (M2) is the other primary metabolite of AMG 487, also generated through CYP3A metabolism. Importantly, M2 acts as a potent inhibitor of CYP3A, exhibiting both competitive and mechanism-based inhibition. []

    Relevance: While M2 is structurally distinct from N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, its potent CYP3A inhibition emphasizes the potential for metabolites to significantly impact drug metabolism and clearance. This warrants a thorough evaluation of the metabolic profile and potential drug interactions of the target compound. []

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

    Compound Description: The crystal structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate (C23H19NO7) has been elucidated. []

    Relevance: While lacking a direct structural resemblance to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, this compound highlights the presence of a 4-methoxyphenyl moiety, a structural feature also present in the target compound. []

2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines

    Compound Description: A series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines were synthesized and assessed for their Ca2+ antagonistic activity. These compounds demonstrate varying degrees of Ca2+ antagonistic activity and vasocardioselectivity. []

    Relevance: Although not directly analogous to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, these compounds highlight the use of benzoxazine-like structures in medicinal chemistry, potentially offering insights into the target compound's potential biological activities. []

3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate (Compound 15)

    Compound Description: Compound 15 is a potent Ca2+ antagonist within the series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines. It exhibits low cardioselectivity compared to other Ca2+ channel blockers like verapamil and diltiazem, suggesting potential therapeutic advantages. []

    Relevance: This compound, although structurally dissimilar to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, further emphasizes the potential pharmacological applications of benzoxazine-containing compounds. []

N-(substituted)-5-fluoro-4-imino-3-methyl-2-oxo-3,4-dihydropyrimidine-1(2H)-carboxamides

    Compound Description: N-(substituted)-5-fluoro-4-imino-3-methyl-2-oxo-3,4-dihydropyrimidine-1(2H)-carboxamides are a class of compounds disclosed for their potential use as fungicides. []

Fluoro-4-imino-3-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-carboxylic ester derivatives

    Compound Description: Fluoro-4-imino-3-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-carboxylic ester derivatives are another class of compounds proposed as fungicides, potentially effective against various fungal diseases. []

    Relevance: While structurally distinct from N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, these compounds illustrate the versatility of pyrimidine-containing structures in medicinal chemistry, emphasizing their potential applications in diverse therapeutic areas. []

(3S,4R)-3,4-Dihydro-4-(2,3-dihydro-2-methyl-3-oxo-pyridazin-6-Yl)oxy-3-hydroxy-6-(3-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran

    Compound Description: (3S,4R)-3,4-Dihydro-4-(2,3-dihydro-2-methyl-3-oxo-pyridazin-6-Yl)oxy-3-hydroxy-6-(3-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran is a potassium channel opener with potential therapeutic applications. Its synthesis involves an asymmetric epoxidation using Jacobsen's catalyst. []

    Relevance: This compound, though structurally unrelated to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, showcases the use of chiral synthesis and the pharmacological potential of heterocyclic compounds containing benzopyran moieties. []

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido]alkanoate

    Compound Description: A series of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido]alkanoates (10-13a-f) were synthesized using a novel rearrangement method and azide coupling. Their synthesis relies on the chemoselective reaction of 3-substituted quinazoline-2,4-diones with ethyl chloroacetate. []

    Relevance: Although structurally different from N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, these compounds demonstrate the utility of quinazoline-2,4-diones as building blocks in organic synthesis. This chemical class is relevant due to its structural similarity to the quinoxaline moiety present in the target compound. []

Spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)]

    Compound Description: Spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)] (compound 3) was unexpectedly obtained during an attempt to synthesize an O-trifluoromethanesulfonyl ester derivative of piroxicam (4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide). []

    Relevance: Although not directly structurally analogous to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, this compound underscores the potential for unexpected chemical transformations, particularly when dealing with heterocyclic systems. Its formation from piroxicam, a benzothiazine derivative, emphasizes the reactivity and potential for diverse structural modifications within this chemical class. []

1-Ethyl-2-oxo-5-phenyl-1,6-dihydro-2H-oxazolo­[4′,5′:5,6]­pyrido­[3,4-b]­indole methanol hemisolvate

    Compound Description: The title compound, 1-ethyl-2-oxo-5-phenyl-1,6-dihydro-2H-oxazolo­[4′,5′:5,6]­pyrido­[3,4-b]­indole methanol hemisolvate, was synthesized from an ene-lactam using triethyl phosphite under an inert atmosphere. Its crystal structure reveals the formation of one-dimensional chains through N—H⋯O hydrogen bonds. []

    Relevance: While structurally distinct from N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, this compound illustrates the potential for creating fused heterocyclic systems incorporating indole moieties. This highlights the structural diversity achievable within heterocyclic chemistry. []

3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337)

    Compound Description: 3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337) is a nonclassical thymidylate synthase (TS) inhibitor designed to circumvent resistance mechanisms associated with conventional antifolate antimetabolites. It demonstrates saturable clearance and induces elevations in plasma deoxyuridine levels, indicative of TS inhibition in patients. []

    Relevance: AG337 holds particular relevance to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide due to the shared presence of a quinazolinone core. This structural similarity suggests potential shared pharmacological targets or mechanisms of action, warranting further investigation into the biological activity of the target compound. []

3,4-Dihydro-2-methyl-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone (AG236)

    Compound Description: 3,4-Dihydro-2-methyl-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone (AG236) is a related compound to AG337, also possessing a quinazolinone core. While not explicitly discussed in detail, its mention alongside AG337 suggests it may exhibit similar biological activity. []

    Relevance: Similar to AG337, AG236 is relevant to N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide due to the presence of a quinazolinone core, highlighting a potential structural class with shared pharmacological targets or mechanisms of action. []

3,4-Dialkyl-5-(1-oxo-ethyl)-3H-thiazole-2-thiones

    Compound Description: 3,4-Dialkyl-5-(1-oxo-ethyl)-3H-thiazole-2-thiones are a class of compounds synthesized through the interaction of N-methyl(ethyl)-dithiocarbamate sodium salt with 3-chloro-pentane-2,4-dione. These compounds exhibit both growth stimulant and fungicidal activity. []

    Relevance: Although structurally distinct from N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, these compounds represent another group of biologically active heterocyclic compounds with agricultural applications, demonstrating the diverse pharmacological properties achievable through heterocyclic chemistry. []

Properties

Product Name

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide

IUPAC Name

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C19H21N3O5S/c1-13(22(28(3,25)26)14-8-10-15(27-2)11-9-14)19(24)21-12-18(23)20-16-6-4-5-7-17(16)21/h4-11,13H,12H2,1-3H3,(H,20,23)

InChI Key

DBRMETASPPSYME-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.